2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound characterized by its hybrid structure combining dimethylsulfamoyl, phenylamino, and methylsulfanyl-substituted phenyl groups. This configuration enables diverse chemical reactivity and biological interactions, making it a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-19(2)25(22,23)20(14-9-5-4-6-10-14)13-17(21)18-15-11-7-8-12-16(15)24-3/h4-12H,13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMUYWMRWCKYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoyl aniline intermediate. This intermediate is then reacted with 2-(methylsulfanyl)phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, acetone, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness arises from its substituent arrangement. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Impact of Substituents on Properties
Electronic Effects :
- The trifluoromethyl group in ’s compound increases electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.
- Methylsulfanyl in the target compound balances lipophilicity and hydrogen-bonding capacity, favoring moderate solubility and cell permeability .
Steric and Spatial Arrangement: The pyrimidine ring in ’s compound adds planar rigidity, enabling π-π stacking with biological targets.
Metabolic Stability :
- Methylsulfonyl () resists oxidative metabolism compared to sulfamoyl groups, prolonging half-life in vivo .
Unique Advantages of the Target Compound
The target compound’s dual sulfamoyl and methylsulfanyl groups provide a versatile platform:
- Chemical Reactivity : The sulfamoyl group facilitates nucleophilic substitutions, while methylsulfanyl enables disulfide bond formation for conjugation .
- Biological Specificity : Optimized substituent arrangement minimizes toxicity while maintaining efficacy in enzyme inhibition assays .
Biological Activity
The compound 2-[(dimethylsulfamoyl)(phenyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide is a sulfamoyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₂S₂
- Molecular Weight : 318.44 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 6
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of related compounds, particularly in the context of epilepsy. For example, derivatives of N-phenylacetamide have shown significant activity in animal models:
- Mechanism of Action : Compounds similar to our target compound have been observed to interact with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons .
- Case Study : In a study assessing various derivatives, certain compounds exhibited protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Notably, some compounds showed delayed onset but prolonged duration of action, suggesting their potential for therapeutic use in epilepsy .
Cytotoxicity and Neuroprotection
The neuroprotective effects of related acetamide compounds have also been evaluated:
- Cell Viability : Compounds were tested on PC12 cells against sodium nitroprusside-induced toxicity. Some derivatives demonstrated significant protective effects compared to standard neuroprotectants like edaravone .
- Mechanism : The protective mechanism may involve the inhibition of oxidative stress pathways and modulation of apoptotic signaling cascades.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds:
| Structure Feature | Effect on Activity |
|---|---|
| Presence of Dimethylsulfamoyl Group | Enhances anticonvulsant activity |
| Substituents on Phenyl Ring | Modulates lipophilicity and receptor binding affinity |
| Acetamide Linker | Critical for maintaining biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
